molecular formula C19H17N3O3S B2518779 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile CAS No. 1025586-73-5

2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile

Cat. No.: B2518779
CAS No.: 1025586-73-5
M. Wt: 367.42
InChI Key: PFSWBTRTLXIFBU-UVTDQMKNSA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile is an organic compound with a complex structure that includes a nitro group, a pyridylthio group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyridylthio group: This can be achieved by reacting a pyridine derivative with a thiol compound under basic conditions.

    Introduction of the nitro group: Nitration of an aromatic ring is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the prop-2-enenitrile moiety: This step might involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

    Final coupling: The final step would involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might yield a nitroso compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, compounds with similar structures are often studied for their potential as therapeutic agents. The presence of a nitro group and a pyridylthio group suggests potential activity as an antimicrobial or anticancer agent.

Industry

In industry, such compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it might work by disrupting bacterial cell walls or interfering with DNA replication. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethylpropanoyl)-3-(5-nitrophenyl)prop-2-enenitrile: Similar structure but without the pyridylthio group.

    2-(2,2-Dimethylpropanoyl)-3-(2-pyridylthio)prop-2-enenitrile: Similar structure but without the nitro group.

Uniqueness

The uniqueness of 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a nitro group and a pyridylthio group makes it a versatile compound for research and industrial use.

Properties

IUPAC Name

(2Z)-4,4-dimethyl-2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-19(2,3)18(23)14(12-20)10-13-11-15(22(24)25)7-8-16(13)26-17-6-4-5-9-21-17/h4-11H,1-3H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSWBTRTLXIFBU-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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